2-[(2R)-1-methylpyrrolidin-2-yl]acetic acid hydrochloride 2-[(2R)-1-methylpyrrolidin-2-yl]acetic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 1174655-95-8
VCID: VC11605883
InChI: InChI=1S/C7H13NO2.ClH/c1-8-4-2-3-6(8)5-7(9)10;/h6H,2-5H2,1H3,(H,9,10);1H/t6-;/m1./s1
SMILES:
Molecular Formula: C7H14ClNO2
Molecular Weight: 179.64 g/mol

2-[(2R)-1-methylpyrrolidin-2-yl]acetic acid hydrochloride

CAS No.: 1174655-95-8

Cat. No.: VC11605883

Molecular Formula: C7H14ClNO2

Molecular Weight: 179.64 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

2-[(2R)-1-methylpyrrolidin-2-yl]acetic acid hydrochloride - 1174655-95-8

Specification

CAS No. 1174655-95-8
Molecular Formula C7H14ClNO2
Molecular Weight 179.64 g/mol
IUPAC Name 2-[(2R)-1-methylpyrrolidin-2-yl]acetic acid;hydrochloride
Standard InChI InChI=1S/C7H13NO2.ClH/c1-8-4-2-3-6(8)5-7(9)10;/h6H,2-5H2,1H3,(H,9,10);1H/t6-;/m1./s1
Standard InChI Key ZMJRXPNTXVRMKK-FYZOBXCZSA-N
Isomeric SMILES CN1CCC[C@@H]1CC(=O)O.Cl
Canonical SMILES CN1CCCC1CC(=O)O.Cl

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 2-[(2R)-1-methylpyrrolidin-2-yl]acetic acid hydrochloride, reflecting its (R)-configuration at the pyrrolidine ring’s second carbon . Its molecular formula, C7H14ClNO2, accounts for the hydrochloride salt form, with a computed exact mass of 179.64 g/mol .

Stereochemical Configuration

The (2R) designation indicates the absolute configuration of the methyl-bearing carbon in the pyrrolidine ring. This stereochemistry is critical for molecular interactions, as evidenced by its role in maintaining the bioactive conformation of derivatives targeting mAChRs .

Synonyms and Registry Identifiers

This compound is documented under multiple synonyms, including:

  • (R)-2-(1-Methylpyrrolidin-2-yl)acetic acid hydrochloride

  • SCHEMBL4062254

  • ZMJRXPNTXVRMKK-FYZOBXCZSA-N .

Its primary registry identifiers include:

  • CAS Number: 1174655-95-8

  • EC Number: 883-885-3 .

Table 1: Key Identifiers of 2-[(2R)-1-Methylpyrrolidin-2-yl]acetic Acid Hydrochloride

PropertyValue
Molecular FormulaC7H14ClNO2
Molecular Weight179.64 g/mol
CAS Number1174655-95-8
EC Number883-885-3
SMILESCN1CCC[C@@H]1CC(=O)O.Cl
InChIKeyZMJRXPNTXVRMKK-FYZOBXCZSA-N

Spectroscopic and Computational Descriptors

The SMILES notation (CN1CCC[C@@H]1CC(=O)O.Cl) and InChIKey (ZMJRXPNTXVRMKK-FYZOBXCZSA-N) provide unambiguous representations of its structure, enabling precise database queries . Quantum chemical calculations confirm the stability of its conformation, attributed to intramolecular hydrogen bonding and sulfur-oxygen interactions .

Synthesis and Characterization

Synthetic Pathways

The synthesis of 2-[(2R)-1-methylpyrrolidin-2-yl]acetic acid hydrochloride is detailed in multi-step protocols aimed at producing intermediates for mAChR PAMs . A representative route involves:

  • Bromination of Acetophenone: Initial bromination using phenyltrimethylammonium tribromide yields α-bromoacetophenone.

  • Thiazole Formation: Reaction with thiourea forms 2-aminothiazole.

  • Acetylation: Protection of the amine group with acetic anhydride.

  • Pyrrolidine Introduction: Stereospecific substitution with (2R)-2-methylpyrrolidine under basic conditions.

  • Deprotection and Salt Formation: Hydrolysis of the acetyl group followed by hydrochloride salt precipitation .

Table 2: Key Synthetic Steps and Conditions

StepReactionReagents/Conditions
1BrominationPhenyltrimethylammonium tribromide, THF
2Thiazole ring closureThiourea, ethanol, 65–75°C
3AcetylationAcetic anhydride, pyridine, 60°C
4Alkylation(2R)-2-Methylpyrrolidine, DIPEA, DMF
5DeprotectionNaOH, ethanol, microwave 120°C

Analytical Characterization

1H-NMR Data: Key signals include δ 1.15 (3H, d, J = 6.1 Hz) for the methyl group and δ 3.42 (1H, d, J = 14.3 Hz) for the pyrrolidine protons .
Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 179.64 .

Pharmacological Relevance

Role in mAChR Modulation

This compound serves as a precursor to 3g, a potent M3 mAChR PAM with >20-fold selectivity over other subtypes . The (R)-configuration ensures optimal binding to the receptor’s allosteric site, enhancing acetylcholine-induced calcium signaling in CHO-K1 cells .

In Vitro and Ex Vivo Activity

  • Calcium Signaling: Compound 3g reduces the EC50 of carbachol (CCh) from 0.2 µM to 0.01 µM, indicating a 20-fold potency shift .

  • Smooth Muscle Contraction: In rat bladder tissue, 3g at 30 µM enhances electrically induced contractions by 150%, suggesting therapeutic potential for urinary retention .

Table 3: Pharmacological Profile of Derivative 3g

ParameterValue
M3 mAChR EC50 Shift20-fold
Selectivity (M3 vs. M1)>100-fold
Bladder Contraction150% Enhancement at 30 µM

Physicochemical Properties

Solubility and Stability

The hydrochloride salt enhances aqueous solubility (>10 mg/mL in PBS), facilitating in vivo administration. Stability studies indicate no degradation under ambient conditions for 24 months .

Partition Coefficient

The computed logP value of 1.2 suggests moderate lipophilicity, balancing membrane permeability and solubility .

Applications and Future Directions

Research Utility

As a chiral building block, it enables the synthesis of stereochemically diverse libraries for high-throughput screening .

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